
1-(5-aminopyridin-2-yl)-1H-pyrazole-4-sulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
1-(5-Aminopyridin-2-yl)-1H-pyrazole-4-sulfonamide, also known as APS, is a sulfur-containing heterocyclic compound that has been used in a variety of scientific research applications. APS is a colorless solid with a pKa of 8.7 and a melting point of 151-152 degrees Celsius. It is soluble in water, ethanol, and methanol, and is used in a variety of laboratory experiments.
Scientific Research Applications
COX-2 Inhibition and Potential Therapeutic Applications
1-(5-Aminopyridin-2-yl)-1H-pyrazole-4-sulfonamide and its derivatives have been explored for their potential as cyclooxygenase-2 (COX-2) inhibitors. This research has significant implications for the development of anti-inflammatory and analgesic drugs. For example, Penning et al. (1997) synthesized a series of sulfonamide-containing 1,5-diarylpyrazole derivatives, identifying potent and selective inhibitors of COX-2. This research contributed to the development of celecoxib, a drug used for rheumatoid arthritis and osteoarthritis treatment (Penning et al., 1997).
Antiproliferative Activities
These compounds have also been studied for their antiproliferative activities. Mert et al. (2014) investigated a series of pyrazole-sulfonamide derivatives for their in vitro antiproliferative activities against HeLa and C6 cell lines. Some compounds displayed selective effects against rat brain tumor cells and showed broad-spectrum antitumor activity comparable to common anticancer drugs (Mert et al., 2014).
Carbonic Anhydrase Inhibition
Another key area of application is the inhibition of carbonic anhydrases, which are involved in various biochemical processes. Bülbül et al. (2008) synthesized pyrazole carboxylic acid amides of 5-amino-1,3,4-thiadiazole-2-sulfonamide and studied their inhibitory effects on carbonic anhydrase isoenzymes. These compounds inhibited the activity more potently than the parent compounds, demonstrating potential for therapeutic applications in conditions like glaucoma (Bülbül et al., 2008).
Synthesis and Characterization of Novel Derivatives
Research also focuses on the synthesis and characterization of novel derivatives of 1-(5-aminopyridin-2-yl)-1H-pyrazole-4-sulfonamide. This includes exploring different chemical structures and studying their biological activities. For instance, Komshina et al. (2020) proposed a multistage scheme for the synthesis of new sulfonamide derivatives, emphasizing the development of approaches for the preparation of these compounds (Komshina et al., 2020).
properties
IUPAC Name |
1-(5-aminopyridin-2-yl)pyrazole-4-sulfonamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9N5O2S/c9-6-1-2-8(11-3-6)13-5-7(4-12-13)16(10,14)15/h1-5H,9H2,(H2,10,14,15) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OHXXLYADVSQCQZ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC=C1N)N2C=C(C=N2)S(=O)(=O)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9N5O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.26 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(5-aminopyridin-2-yl)-1H-pyrazole-4-sulfonamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

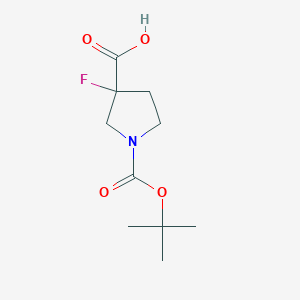
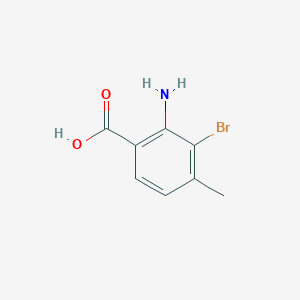
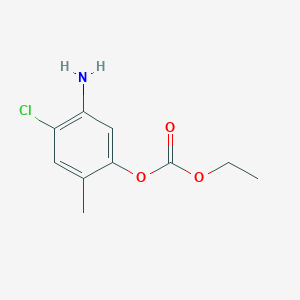
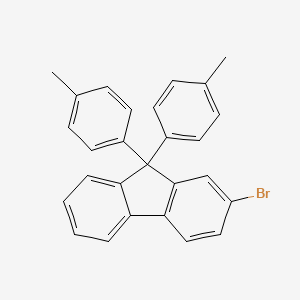
![1H-pyrrolo[3,2-c]pyridine-6-carbonitrile](/img/structure/B1373092.png)
![6-bromo-1H-pyrrolo[3,2-b]pyridine-3-carbaldehyde](/img/structure/B1373093.png)
![1H-pyrrolo[2,3-c]pyridine-5-carbonitrile](/img/structure/B1373094.png)
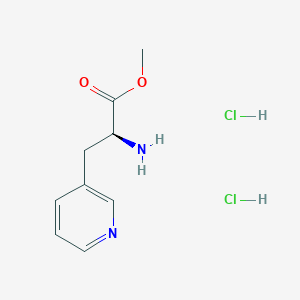
![ethyl 3-hydroxy-8,9-dihydro-5H-pyridazino[3,4-d]azepine-7(6H)-carboxylate](/img/structure/B1373096.png)
![3-benzyl-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrazine](/img/structure/B1373099.png)
![Ethyl 4-[(azidoacetyl)amino]benzoate](/img/structure/B1373101.png)
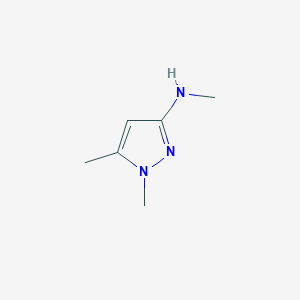
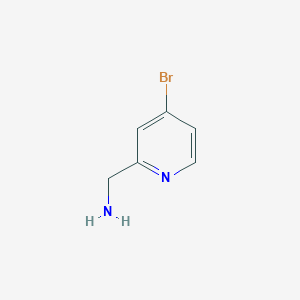
![7-Chloro-[1,2,4]triazolo[1,5-a]pyridin-2-amine](/img/structure/B1373106.png)